![molecular formula C20H12F2O3 B2929153 Pennsylvania Green CAS No. 880266-91-1](/img/structure/B2929153.png)
Pennsylvania Green
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Overview
Description
Synthesis Analysis
The synthesis of Pennsylvania Green and 4-carboxy-Pennsylvania Green has been improved. The latter compound was prepared from methyl 4-iodo-3-methylbenzoate in a three-pot process with an overall yield of 32% .Molecular Structure Analysis
Pennsylvania Green has a molecular formula of C20H12F2O3 . Its structure is related to Oregon Green and Tokyo Green .Physical And Chemical Properties Analysis
Pennsylvania Green has a molecular weight of 338.3 g/mol . It is a bright, monoanionic fluorophore .Scientific Research Applications
Biological Experiments
Pennsylvania Green is a multifunctional dye that plays a crucial role in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Clinical Diagnostics
The applications of Pennsylvania Green extend from basic scientific research to clinical diagnostics . It can be used in various diagnostic procedures to help visualize and understand the structure and function of cells and tissues .
Textile Dyeing
Pennsylvania Green is also widely used in traditional fields such as textile dyeing . Its bright color and stability make it an excellent choice for coloring fabrics .
Functional Textile Processing
In emerging fields such as functional textile processing, Pennsylvania Green is used to impart specific properties to textiles . For example, it can be used to create textiles that change color in response to environmental conditions .
Food Coloring
Pennsylvania Green can be used as a food pigment . Its bright color and safety profile make it suitable for use in a variety of food products .
Dye-Sensitized Solar Cells
Pennsylvania Green is used in dye-sensitized solar cells . These are a type of thin film solar cell that convert sunlight into electricity using a dye to absorb the sunlight .
Mechanism of Action
Target of Action
Pennsylvania Green is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Result of Action
The result of Pennsylvania Green’s action is the generation of fluorescence that allows researchers to visualize various cellular structures and processes . This can lead to a better understanding of these structures and processes, which can in turn contribute to advancements in fields such as cell biology, biochemistry, and medicine.
Action Environment
The action, efficacy, and stability of Pennsylvania Green can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the specific conditions of the biological experiment being conducted. Pennsylvania green is described as being more hydrophobic, photostable, and less ph-sensitive compared to other dyes, suggesting that it may be relatively resilient to changes in its environment .
properties
IUPAC Name |
2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHTNOAGHLUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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